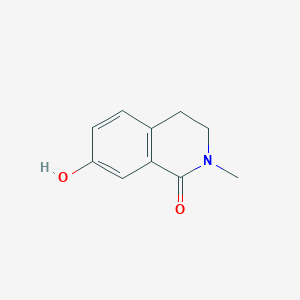

7-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Description

7-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 913613-99-7) is a dihydroisoquinolinone derivative featuring a hydroxyl group at position 7 and a methyl group at position 2. The compound is commercially available with high purity (95%) and is frequently studied for its pharmacological properties, though direct bioactivity data for this specific derivative remain less explored compared to its analogues .

Properties

IUPAC Name |

7-hydroxy-2-methyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-5-4-7-2-3-8(12)6-9(7)10(11)13/h2-3,6,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBGMPNYIPZCIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1=O)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Cyclization: Starting from a suitable precursor, such as a substituted benzaldehyde, cyclization reactions can be employed to form the isoquinoline core.

Hydroxylation: Introduction of the hydroxyl group at the 7th position can be achieved through selective hydroxylation reactions.

Methylation: The methyl group at the 2nd position can be introduced using methylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to enhance yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the carbonyl group to form alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Antiproliferative and Anti-Tubulin Activity

Dihydroisoquinolinone derivatives with substituted benzoyl or sulfamoyl groups at position 2 exhibit potent antiproliferative and anti-tubulin activities. For example:

- 6-Hydroxy-2-(3,5-dimethoxybenzoyl)-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (16f): Demonstrates GI50 values of 51 nM in DU-145 prostate cancer cells and inhibits tubulin polymerization at IC50 = 1.2 µM, comparable to combretastatin A-4 .

- Sulfamate derivatives (17f, 17g) : These compounds show enhanced anti-angiogenic activity and bind competitively at the colchicine site of tubulin, with IC50 values <1 µM .

In contrast, 7-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one lacks the bulky benzoyl/sulfamoyl substituents, suggesting reduced tubulin-targeting efficacy. However, its hydroxyl and methyl groups may improve solubility and metabolic stability .

Substituent Effects on Bioactivity

Structural and Conformational Insights

X-ray crystallography of 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one reveals dihedral angles between aromatic rings (43.66°–62.22°), influencing ligand-receptor interactions . Similarly, computational studies on 17f highlight electrostatic repulsion between adjacent carbonyl groups, stabilizing a "steroid-like" conformation critical for activity .

Biological Activity

7-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic effects in various diseases. Understanding its biological activity is crucial for harnessing its full potential in pharmaceutical applications.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 177.2 g/mol. The structure features a hydroxyl (-OH) group at the seventh position and a methyl (-CH₃) group at the second position, contributing to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzymatic Activity : The compound may exhibit enzyme inhibition or activation, influencing metabolic pathways critical for cellular function.

- Receptor Binding : It has been shown to bind to specific receptors, modulating signaling pathways that are essential for physiological responses.

- Pathway Involvement : The compound may participate in pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic interventions in cancer and other diseases.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, in vitro assays showed significant inhibitory effects on human breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these assays were reported as low as 0.08 μg/mL .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing markers of inflammation in preclinical models .

Data Tables

| Biological Activity | Cell Line/Model | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 | 0.08 | |

| Antiproliferative | MDA-MB-231 | 0.25 | |

| Neuroprotective | N/A | N/A | |

| Anti-inflammatory | N/A | N/A |

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A study conducted on various substituted tetrahydroisoquinoline analogs, including this compound, highlighted its potent anticancer effects against breast cancer cell lines. The study utilized the CellTiter-Glo luminescent assay to assess cell viability and demonstrated significant reductions in cell proliferation .

- Neuroprotection in Animal Models : Another research effort investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated a reduction in neuronal death and preservation of cognitive functions when administered prior to neurotoxic insults.

Q & A

Q. What are the established synthetic routes for 7-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, and what are their key reaction conditions?

The compound is typically synthesized via cyclization or substitution reactions. For example:

- Alkaline hydrolysis : Reacting a brominated precursor (e.g., 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolinum bromide) with NaOH in ethanol, followed by extraction with chloroform and purification via silica gel chromatography (yield: ~36%) .

- Multi-step functionalization : Introducing substituents via nitro reduction or alkylation, often using solvents like dichloromethane or ethanol, with reaction times ranging from 12–24 hours .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : Distinct signals for aromatic protons (δ 6.5–8.1 ppm), methyl groups (δ 2.1–2.3 ppm), and hydroxyl protons (broad ~δ 5.0 ppm) .

- X-ray crystallography : Resolves hydrogen bonding (e.g., O—H···O and C—H···π interactions) and confirms dihedral angles in the dihydroisoquinolinone core .

- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 239 for C₁₅H₁₃NO₂) and fragmentation patterns validate the structure .

Q. What biological activities have been reported for this compound and its analogs?

- Antimicrobial activity : Derivatives show inhibition against Candida albicans and Staphylococcus aureus via membrane disruption assays .

- Antitumor potential : Analogous dihydroisoquinolinones exhibit cytotoxicity in MCF-7 breast cancer cells (IC₅₀: 10–50 µM) .

- Neuroprotective effects : Structural analogs modulate NMDA receptors, reducing oxidative stress in neuronal models .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .

- Catalyst tuning : Pd-C or Raney Ni enhances nitro-group reduction efficiency (yield >70%) .

- Temperature control : Maintaining 60–80°C during cyclization prevents decomposition .

Data Contradiction Note : Yields vary significantly (36% vs. 73–85%) depending on the step (hydrolysis vs. reduction). This discrepancy highlights the need for intermediate stabilization .

Q. How do crystallographic features influence the compound’s reactivity and bioactivity?

- Hydrogen bonding : The hydroxyl group forms O—H···O bonds (2.7–3.0 Å), stabilizing the keto-enol tautomer and enhancing solubility .

- C—H···π interactions : These interactions (3.3–3.5 Å) rigidify the dihydroisoquinolinone ring, potentially affecting binding to biological targets .

Q. What statistical methods are appropriate for analyzing bioactivity data?

- ANOVA : Used to compare mean inhibitory concentrations (IC₅₀) across multiple cell lines or microbial strains .

- Fisher’s LSD test : Post-hoc analysis identifies significant differences (p < 0.05) in dose-response curves .

- MS/MS lipid profiling : Lipid Search software (5 ppm mass tolerance) correlates structural modifications with membrane-disruption activity .

Q. How can structural analogs be designed to improve pharmacological properties?

- Substituent engineering : Introducing electron-withdrawing groups (e.g., nitro, chloro) at C-7 enhances antimicrobial potency .

- Methylation of hydroxyl group : Reduces metabolic degradation while retaining activity (e.g., 7-methoxy analogs) .

- Hybrid molecules : Conjugation with tetrahydrochromanone moieties improves blood-brain barrier penetration for neuroprotection .

Q. What are the challenges in resolving spectral data contradictions?

- Tautomerism : Keto-enol equilibria cause variable NMR shifts; deuterated solvents (DMSO-d₆) stabilize the dominant form .

- Overlapping signals : Use 2D NMR (COSY, HSQC) to assign aromatic and methylene protons unambiguously .

- Crystallographic disorder : Refinement software (e.g., SHELXL) models thermal motion to resolve atomic positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.